3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)18-12(13,14)15/h3-8H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYHTTMXNXRTCX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one, also known by its CAS number 154258-46-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂F₃NO₂
- Molecular Weight : 259.22 g/mol
- CAS Number : 154258-46-5
Research indicates that this compound may exhibit various biological activities, particularly in cancer treatment. The primary mechanisms include:
- Inhibition of Mitotic Kinesins : The compound has been identified as a potential inhibitor of HSET (KIFC1), a kinesin involved in mitotic spindle formation. Inhibition of HSET leads to multipolar spindle formation in centrosome-amplified cancer cells, which can induce cell death through aberrant cell division .
- Topoisomerase II Inhibition : Preliminary studies suggest that derivatives containing similar structures may inhibit topoisomerase II, a crucial enzyme in DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells and has been observed in various human cancer cell lines .
Biological Activity Data
The following table summarizes key findings from studies involving this compound and its derivatives.
Case Study 1: HSET Inhibition in Cancer Cells
In a study focusing on centrosome-amplified DLD1 human colon cancer cells, treatment with HSET inhibitors led to a significant increase in multipolar mitotic spindles. This was particularly evident when treated with compounds related to this compound at concentrations around 15 μM. The multipolar phenotype was induced selectively in centrosome-amplified cells, suggesting potential therapeutic applications in targeting such cancers .
Case Study 2: Topoisomerase II Inhibition
Another study examined the cytotoxic effects of compounds similar to this compound on HepG2 cells. Results indicated that at concentrations of 5 μM and above, these compounds effectively inhibited topoisomerase II activity, leading to apoptosis and G2/M phase cell cycle arrest. This suggests that the compound could serve as a dual-action chemotherapeutic agent by targeting both mitotic processes and DNA replication mechanisms .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to 3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one. Research indicates that derivatives of this compound exhibit broad-spectrum anticonvulsant activity in various seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz test.
A study published in MDPI reported that several compounds with similar structures demonstrated significant protection against seizures, suggesting that the dimethylamino moiety is crucial for enhancing anticonvulsant efficacy . This compound's structural modifications, such as the introduction of trifluoromethyl groups, have been shown to improve its activity profile against seizures .
| Compound | Seizure Model | Efficacy |
|---|---|---|
| Compound A | MES | 100% protection |
| Compound B | 6 Hz | Significant reduction in seizures |
Enzyme Inhibition
The compound has also been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor, which is significant in treating neurodegenerative disorders like Parkinson's disease. A study indicated that compounds with a dimethylamino substitution exhibited competitive inhibition of MAO-B, with varying potencies depending on their structural configurations .
The structure–activity relationship (SAR) studies revealed that para-substituted phenyl groups enhance inhibitory activity compared to ortho-substituted ones. The most potent derivatives showed IC50 values significantly lower than those of less active compounds, suggesting a strong therapeutic potential for neurodegenerative conditions .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound C | 8.19 | High potency |
| Compound D | 15.00 | Moderate potency |
Antimicrobial and Antiviral Properties
Chalcones and their derivatives, including those related to this compound, have been extensively studied for their antimicrobial and antiviral activities. Research indicates that these compounds can inhibit various pathogens and may serve as lead structures for developing new antimicrobial agents .
In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for further exploration in medicinal chemistry .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, researchers tested several derivatives of this compound against induced seizures. The results showed that one derivative provided complete protection at a dosage of 100 mg/kg in the MES test, indicating its potential as a therapeutic agent for epilepsy .
Case Study 2: MAO-B Inhibition
Another study focused on the MAO-B inhibitory effects of this compound and its analogs. The findings revealed that specific modifications to the phenyl ring significantly enhanced inhibitory potency. The most effective derivative achieved an IC50 value of 8.19 µM, demonstrating its promise for treating Parkinson's disease .
Chemical Reactions Analysis
Claisen-Schmidt Condensation
This reaction serves as the primary synthetic route for the compound. The protocol involves:
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Reactants : 1-[3-(Trifluoromethoxy)phenyl]ethanone and dimethylformamide dimethyl acetal (DMF-DMA).
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Conditions : Solvents (ethanol or dichloromethane), catalytic p-toluenesulfonic acid or sodium hydride, 60–80°C, 6–12 hours.
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Mechanism : Base-mediated deprotonation forms an enolate, which undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–85% |
| Solvent | Ethanol, DCM |
| Catalyst | p-TsOH, NaH |
Nucleophilic Additions
The enone system undergoes Michael addition at the β-carbon due to conjugation with the carbonyl group:
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Nucleophiles : Amines, thiols, or stabilized carbanions.
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Example : Reaction with benzylamine in THF at 25°C produces β-amino ketone derivatives .
Mechanism :
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Nucleophilic attack at the β-carbon.
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Proton transfer stabilizes the adduct.
Conditions :
| Nucleophile | Solvent | Temperature | Yield |
|---|---|---|---|
| Benzylamine | THF | 25°C | 72% |
| Sodium thiophenolate | Ethanol | Reflux | 68% |
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
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Dienophiles : Electron-deficient dienophiles (e.g., maleic anhydride).
Outcome :
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Six-membered cyclohexene derivatives with regiospecificity governed by frontier molecular orbital interactions .
Data :
| Dienophile | Product Yield | Reaction Time |
|---|---|---|
| Maleic anhydride | 58% | 24 h |
| Tetracyanoethylene | 63% | 12 h |
Radical-Mediated Functionalization
Visible-light-induced reactions enable difluoromethylation:
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Reactant : Ethyl bromodifluoroacetate.
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Conditions : Ru(bpy)₃Cl₂ (1 mol%), NaHSO₃, DMSO, 45W LED, 24 hours .
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Mechanism : Single-electron transfer generates a CF₂ radical, which adds to the enone system, followed by cyclization .
Example :
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Synthesis of CF₂-containing chromones via tandem radical addition/intramolecular cyclization (81% yield) .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the phenyl ring:
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Electrophiles : Nitronium ion (HNO₃/H₂SO₄), halogens (Cl₂/FeCl₃).
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Regioselectivity : Directed by the electron-withdrawing trifluoromethoxy group to meta/para positions.
Data :
| Reaction | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 45% |
| Bromination | Br₂, FeCl₃, DCM | 52% |
Reduction Reactions
Selective reduction of the carbonyl or double bond:
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Reducing Agents :
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NaBH₄: Reduces carbonyl to alcohol (secondary).
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H₂/Pd-C: Hydrogenates double bond to yield saturated ketone.
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Conditions :
| Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C | Allylic alcohol | 78% |
| H₂ (1 atm) | EtOAc | 25°C | Saturated ketone | 84% |
Photochemical Isomerization
The (E)-isomer undergoes UV-induced isomerization to the (Z)-form:
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling modifies the aryl group:
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Conditions : Pd(PPh₃)₄, arylboronic acid, Cs₂CO₃, dioxane/water, 80°C .
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Application : Introduces biaryl motifs for enhanced π-conjugation .
Example :
| Boronic Acid | Yield | Product Application |
|---|---|---|
| 4-Methoxyphenyl | 67% | Fluorescent probes |
| Pyridin-3-yl | 58% | Bioactive molecule synthesis |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The target compound’s key structural analogs differ in substituents on the aryl rings, significantly altering their electronic and physical properties. Below is a comparative analysis:
Key Observations:
- Synthetic Utility : The 4-fluorophenyl analog is widely used in heterocyclic synthesis , suggesting the target compound could serve similar roles in medicinal chemistry.
- Biological Activity: Chloroquinoline-containing chalcones show high yields (91%) and antimalarial activity , but the target compound’s trifluoromethoxy group may confer distinct pharmacokinetic properties.
Physicochemical Properties
Melting Points and Yields:
- Analogs with electron-donating groups (e.g., -NMe₂) and EWGs (e.g., -Br, -CF₃) exhibit melting points between 140–205°C, influenced by crystallinity and intermolecular interactions .
- The target compound’s discontinued status in commercial catalogs may indicate challenges in synthesis or purification compared to high-yield analogs like the chloroquinoline derivative (91% yield) .
Nonlinear Optical (NLO) Properties:
- The bromophenyl analog demonstrates superior NLO activity (β = 12.3 × 10⁻³⁰ esu) due to its strong dipole moment . The target compound’s -OCF₃ group may further enhance β values, but experimental data are lacking.
- DFT studies on related chalcones predict that substituents like -NO₂ or -NMe₂ significantly modulate polarizability .
Preparation Methods
Condensation Method
- Reagents : β-Diketone, dimethylamine, catalyst (e.g., p-toluenesulfonic acid, PTSA).
- Procedure : Mix equimolar amounts of the β-diketone and dimethylamine in a solvent like toluene. Add a catalyst and heat the mixture under reflux. Remove water formed during the reaction by azeotropic distillation. After completion, evaporate the solvent and purify the product by vacuum distillation or crystallization.
Reaction with 1,1-Dimethoxy-N,N-dimethylmethanamine
- Reagents : Ketone, 1,1-dimethoxy-N,N-dimethylmethanamine.
- Procedure : React the ketone with 1,1-dimethoxy-N,N-dimethylmethanamine in a solvent like tetrahydrofuran (THF) or ethanol. This method is useful for preparing enaminones from ketones directly.
Analysis and Characterization
After synthesis, the compound should be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular weight and formula.
- Infrared (IR) Spectroscopy : To identify functional groups.
Example Data Table for Characterization
| Technique | Expected Data |
|---|---|
| 1H NMR | Signals for aromatic protons, methylene protons, and dimethylamino group. |
| 13C NMR | Signals for carbonyl carbon, aromatic carbons, and dimethylamino group. |
| HRMS | Molecular ion peak corresponding to the calculated formula. |
| IR | Absorption bands for carbonyl and aromatic groups. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one, and how can reaction conditions be optimized for higher yield?
- Answer : A typical synthesis involves Claisen-Schmidt condensation between a trifluoromethoxy-substituted acetophenone and dimethylaminoacetaldehyde. Reaction conditions (e.g., solvent choice, temperature, and catalysts) significantly impact yield. For example, ethanol with catalytic thionyl chloride has been used for analogous enone syntheses to achieve yields >75% . Optimization may involve adjusting molar ratios, using inert atmospheres to prevent oxidation, or employing microwave-assisted methods to reduce reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers focus on?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the enone structure. Key features include:
- ¹H NMR : A downfield doublet (~δ 7.5–8.5 ppm) for the α,β-unsaturated ketone protons and a singlet for the dimethylamino group (δ ~2.8–3.2 ppm) .
- ¹³C NMR : A carbonyl carbon signal at ~190–200 ppm and olefinic carbons at ~120–140 ppm .
- IR Spectroscopy : Strong absorption at ~1650–1700 cm⁻¹ for the conjugated carbonyl group .
- X-ray crystallography (as in related enones) can resolve stereoelectronic effects, such as the (E)-configuration of the double bond .
Q. What are the primary chemical reactivity patterns observed in this enone system under various reaction conditions?
- Answer : The α,β-unsaturated ketone moiety undergoes Michael additions, cycloadditions, and nucleophilic attacks. For example:
- Michael Addition : Amines or thiols can add to the β-position, forming derivatives with potential bioactivity .
- Heterocyclic Synthesis : Reaction with hydrazines or hydroxylamines yields pyrazole or isoxazole derivatives, respectively .
- Photochemical Reactivity : UV irradiation may induce [2+2] cycloadditions or isomerization, requiring controlled light conditions during storage .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity or interaction mechanisms of this compound with biological targets?
- Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attacks . Molecular docking simulations (e.g., AutoDock Vina) may assess binding affinity to enzymes like kinases or GPCRs, guided by the trifluoromethoxy group’s hydrophobicity and the enone’s electrophilicity .
Q. What strategies are recommended for resolving discrepancies in reported data, such as conflicting NMR shifts or inconsistent reaction yields?
- Answer :
- Reproducibility Checks : Verify solvent deuteration effects (e.g., DMSO vs. CDCl₃) on NMR shifts .
- Isotopic Labeling : Use ¹³C-labeled substrates to trace unexpected byproducts in synthesis .
- Advanced Chromatography : Employ HPLC-MS to identify impurities causing yield variations, especially residual starting materials or stereoisomers .
Q. In the context of heterocyclic synthesis, what novel derivatives have been synthesized using this compound, and how do structural modifications influence their biological activity?
- Answer : Derivatives include:
- Pyridinyl Analogues : Substituting the trifluoromethoxy group with pyridine enhances metal-binding capacity for catalysis .
- Fluorinated Derivatives : Adding electron-withdrawing groups (e.g., -CF₃) increases metabolic stability in drug candidates .
- Biological Activity : Modifications at the dimethylamino group (e.g., quaternization) can improve solubility and alter antimicrobial or anticancer potency .
Methodological Considerations
- Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify rate-limiting steps .
- Data Validation : Cross-reference spectral data with crystallographic results to resolve ambiguities .
- Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) to mitigate inhalation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
